
SB-267268
概要
説明
SB-267268は、インテグリンα(v)β3およびα(v)β5の選択的かつ非ペプチド性アンタゴニストです。インテグリンは、細胞-細胞外マトリックス接着を促進する膜貫通型受容体です。 This compoundは、血管新生と血管内皮成長因子発現を有意に抑制する可能性を示しており、様々な治療用途に有望な化合物となっています .
準備方法
合成経路と反応条件: SB-267268の合成には、2-ベンザゼピンテンプレートの形成を含む、複数のステップが含まれます。 具体的な合成経路と反応条件は、機密情報であり、公的文献で詳細な情報は容易に入手できません .
工業生産方法: 通常、このような化合物は、高純度と収率を確保するために、厳密な条件下で生産され、多くの場合、特殊な機器と試薬が使用されます .
化学反応の分析
反応の種類: SB-267268は、主にインテグリンα(v)β3およびα(v)β5との結合反応を起こします。 生理的条件下では、通常、酸化、還元、または置換反応は起こりません .
一般的な試薬と条件: この化合物は、多くの場合、ナノモルオーダーの効力を示す受容体結合アッセイで使用されます。 一般的な試薬には、this compoundのインテグリンへの結合を促進するRGD含有マトリックスタンパク質とビトロネクチンが含まれます .
生成される主な生成物: This compoundとインテグリンの相互作用から生成される主な生成物は、インテグリンの機能を阻害し、血管新生と血管内皮成長因子発現を抑制する安定な複合体です .
科学研究への応用
This compoundは、病的血管新生の抑制における可能性について広く研究されてきました。 早産児網膜症のモデルにおいて、内網膜の血管プロファイル数を有意に減少させる効果を示しました . さらに、this compoundは、特に血管新生に関与するインテグリンを標的にすることで腫瘍の増殖を抑制する、がん研究への応用があります .
科学的研究の応用
SB-267268 is a nonpeptidic antagonist of αvβ3 and αvβ5 integrins . Research indicates that it can reduce angiogenesis and alter the expression of vascular endothelial growth factor (VEGF) . Integrins are cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions .
Scientific Research Applications
- Retinopathy of Prematurity (ROP): this compound has been studied for its effects on retinal angiogenesis in mice with ROP . In a study, this compound reduced pathological angiogenesis in ROP mice by approximately 50% and had no effect on developmental retinal angiogenesis in shams . The study also found that VEGF and its second receptor were upregulated in the inner retina of ROP mice, but reduced with this compound . These findings suggest that this compound may be a suitable anti-angiogenic therapy for ischemic retinal pathologies .
- Anti-integrin Therapy for Retinovascular Diseases: this compound is considered a preclinical candidate in anti-integrin therapy for retinovascular diseases . In vitro studies have shown this compound to be highly selective in binding to αvβ3 and αvβ5 receptors compared to other integrins . Preclinical studies suggest it can decrease retinal permeability, angiogenesis, and/or choroidal neovascularization (CNV) .
Data Table
Compound | Target Integrin Receptor(s) | Indication | Trial Stage | Status |
---|---|---|---|---|
This compound | αvβ3, αvβ5 | ROP | Preclinical | In research |
Case Studies
- Murine Model of Retinopathy of Prematurity (ROP): In a study using C57BL/6 mice, this compound was administered to ROP mice (60 mg/kg bi-daily, i.p.) between postnatal day (P)12 and P17 . The results showed that this compound reduced pathologic angiogenesis in ROP mice by approximately 50% and had no effect on developmental retinal angiogenesis in shams .
- In vitro studies: this compound is found to be 1000-fold selective in binding to αvβ3 and αvβ5 receptors compared to other integrins αIIbβ3, α5β1, and α3β1 .
作用機序
SB-267268は、インテグリンα(v)β3およびα(v)β5に選択的に結合することで効果を発揮します。この結合は、これらのインテグリンが細胞外マトリックス成分への付着を阻害し、細胞の移動、浸潤、および血管新生を抑制します。 インテグリンの阻害は、血管内皮成長因子発現の減少にもつながり、抗血管新生効果にさらに貢献しています .
類似化合物との比較
類似化合物:
- シレングイタイド: インテグリンα(v)β3およびα(v)β5インテグリンを標的にする別のインテグリンアンタゴニストです。
- チロフィバン: 抗血小板剤として使用される、インテグリンα(IIb)β3の非ペプチド性アンタゴニストです。
- エピチフィバタイド: インテグリンα(IIb)β3を阻害する環状ヘプタペプチドです。
独自性: SB-267268は、非ペプチド性とインテグリンα(v)β3およびα(v)β5に対する高い選択性により、独特です。 ナノモルオーダーの効力と血管新生および血管内皮成長因子発現を抑制する能力は、治療研究のための貴重な化合物となっています .
生物活性
SB-267268 is a nonpeptidic antagonist targeting the integrins αvβ3 and αvβ5, which are critical in various biological processes, including angiogenesis and cellular migration. This compound has garnered attention for its potential therapeutic applications, particularly in the context of ocular diseases and other ischemic conditions.
This compound functions primarily by inhibiting the binding of integrins αvβ3 and αvβ5 to their ligands, which plays a significant role in angiogenesis. The inhibition of these integrins leads to a reduction in vascular endothelial growth factor (VEGF) expression and its receptor VEGFR-2, thereby mitigating pathological angiogenesis without affecting normal developmental angiogenesis.
Key Research Findings
- Reduction of Angiogenesis : In a study involving a murine model of retinopathy of prematurity (ROP), this compound was shown to reduce pathological angiogenesis by approximately 50% without impacting normal retinal development. This was evidenced by decreased blood vessel profiles in treated mice compared to controls .
- VEGF Expression : The administration of this compound resulted in a significant downregulation of VEGF and VEGFR-2 mRNA levels in the inner retina of ROP mice, indicating its effectiveness in modulating angiogenic signaling pathways .
- In Vitro Studies : In vitro assays demonstrated that this compound exhibited nanomolar potency against human, monkey, and murine αvβ3 and αvβ5 integrins. It inhibited the attachment of αvβ3-transfected cells to RGD-containing matrix proteins and reduced smooth muscle cell migration mediated by vitronectin .
Case Study 1: Retinopathy of Prematurity
- Objective : To evaluate the effect of this compound on retinal angiogenesis in ROP.
- Methodology : Mice were exposed to hyperoxia followed by normoxia to induce ROP. This compound was administered intraperitoneally at a dose of 60 mg/kg bi-daily.
- Results : The treatment group showed a 50% reduction in pathological blood vessel formation compared to controls, with significant decreases in VEGF expression noted .
Data Summary
Parameter | Control | This compound Treatment | Effect |
---|---|---|---|
Pathological Angiogenesis | High | Low | 50% reduction |
VEGF mRNA Expression | High | Low | Significant downregulation |
Developmental Angiogenesis | Normal | Normal | No impact |
特性
IUPAC Name |
2-[(4S)-3-oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4/c23-22(24,25)14-28-13-17-11-18(32-9-3-8-27-19-4-1-2-7-26-19)6-5-15(17)10-16(21(28)31)12-20(29)30/h1-2,4-7,11,16H,3,8-10,12-14H2,(H,26,27)(H,29,30)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDGZHKJXXVONO-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205678-26-8 | |
Record name | SB-267268 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-267268 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AXG87WLD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。